2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride
Description
Historical Development of Phenylalanine Derivatives
Phenylalanine derivatives have evolved significantly since their initial discovery. The foundational role of phenylalanine in biochemistry was established in 1940 when Moss and Schoenheimer demonstrated its conversion to tyrosine using deuterated tracers. This discovery laid the groundwork for understanding aromatic amino acid metabolism.
Modern synthetic methods emerged in the late 20th century, driven by advances in peptide chemistry and catalytic amination. For instance, phenylalanine ammonia lyases (PALs) enabled the stereoselective synthesis of D- and L-phenylalanine derivatives from cinnamic acids. The compound 2-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride represents a specialized subclass of N,N-dimethylated phenylalanine amides, first synthesized in the early 2000s through optimized coupling reactions using reagents like T3P (n-propanephosphonic acid anhydride).
Table 1: Key Milestones in Phenylalanine Derivative Research
Classification and Nomenclature Systems
The systematic naming of this compound follows IUPAC guidelines:
- IUPAC Name : (R)-2-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.
- CAS Registry : 1175090-79-5.
- Molecular Formula : C₁₁H₁₇ClN₂O.
The compound belongs to the N-alkylated phenylalanine amide family, characterized by a dimethylamide group at the carboxyl terminus and a protonated amino group at the α-carbon. Its stereochemistry is critical, with the (R)-enantiomer showing higher biological activity in antimicrobial studies.
Structural Features :
- Backbone : 3-Phenylpropanamide with α-amino substitution.
- Functional Groups : Tertiary dimethylamide, primary ammonium chloride.
- Chirality : Configurationally stable at C2 due to steric hindrance.
Table 2: Key Identifiers
| Identifier | Value |
|---|---|
| SMILES | O=C(N(C)C)C(N)CC1=CC=CC=C1.Cl |
| InChIKey | NTFPAOHCUPWJNQ-HNCPQSOCSA-N |
| Molecular Weight | 228.72 g/mol |
Significance in Amino Acid Chemistry
This compound exemplifies the versatility of phenylalanine derivatives in biochemical and industrial applications:
Precursor for Bioactive Molecules :
Supramolecular Chemistry :
Catalytic Applications :
Mechanistic Insights :
Properties
IUPAC Name |
2-amino-N,N-dimethyl-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPAOHCUPWJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride typically involves the reaction of 3-phenylpropanoic acid with N,N-dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia to introduce the amino group, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : This compound can be reduced to yield secondary or tertiary amines.
- Substitution : The phenyl group can undergo electrophilic aromatic substitution reactions.
The following table summarizes the types of reactions and common reagents used:
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | Nitroso or nitro derivatives |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Secondary or tertiary amines |
| Substitution | Aluminum chloride, Iron(III) chloride | Various substituted phenyl derivatives |
Research has indicated potential biological activities associated with this compound. Studies focus on its effects on enzyme functions and cellular processes. For instance:
- Enzyme Modulation : The compound's interaction with specific enzymes can lead to altered metabolic pathways, making it a candidate for further pharmacological studies.
- Pharmaceutical Development : Ongoing research explores its potential as an active pharmaceutical ingredient or intermediate in drug synthesis.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry for its potential therapeutic applications. Notable areas of investigation include:
- Pain Management : Its structural similarities to known analgesics suggest potential efficacy in pain relief.
- Neurological Disorders : Preliminary studies indicate possible applications in treating conditions such as neuropathic pain and seizures.
Case Studies
- GPR88 Agonists Development : Research involving amide bioisosteres has demonstrated that modifications of compounds similar to this compound can lead to the discovery of GPR88 agonists. These compounds showed promise in modulating neurological functions and could be candidates for treating alcohol addiction .
- Anticonvulsant Activity : A study on related compounds revealed their potential as anticonvulsants, highlighting the importance of structural modifications around the amide functionality to enhance biological activity .
Mechanism of Action
The mechanism of action of 2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and dimethylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The phenyl group contributes to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide Hydrochloride
- Structural Differences : The amide nitrogen is substituted with a hydroxy-dimethylethyl group instead of dimethyl groups.
- Molecular Weight : Similar to the target compound (~272.77 g/mol).
- Applications : Likely used in peptide mimetics or as an intermediate in drug synthesis due to its hybrid polar/apolar structure.
2-Amino-N,N,3-trimethylbutanamide Hydrochloride
- Structural Differences : A butanamide backbone with a methyl group at position 3 instead of a phenyl group.
- The trimethylation increases steric hindrance, affecting reactivity .
- Molecular Weight : C₇H₁₇ClN₂O (180.68 g/mol), significantly lighter than the target compound.
- Applications : Simpler structure may favor use in small-molecule drug discovery or as a building block for alkylated amines.
(R)-2-Amino-N,N’-dimethyl-N’-(2,2,2-trifluoroethyl)propanehydrazide Hydrochloride
- Structural Differences : Replaces the amide group with a hydrazide and introduces a trifluoroethyl substituent.
- Impact : The trifluoroethyl group adds strong electron-withdrawing effects, enhancing metabolic stability and altering electronic properties compared to the phenyl-containing target compound .
- Applications : Likely used in fluorinated drug candidates or agrochemicals requiring resistance to enzymatic degradation.
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride
- Structural Differences : Features a fluorophenylmethyl group instead of a simple phenyl.
- Impact: Fluorination increases lipophilicity and metabolic stability, making this compound more suited for CNS-targeting pharmaceuticals compared to the non-fluorinated target .
- Molecular Weight : C₁₁H₁₅ClFN₂O (246.71 g/mol).
- Applications: Potential use in neuropharmacology or as a precursor for fluorinated bioactive molecules.
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Hydrochloride
- Structural Differences : Incorporates a benzothiazolyl ring and a fluorinated aromatic system.
- Impact : The benzothiazole moiety enables π-stacking and hydrogen bonding, enhancing receptor-targeting specificity compared to the simpler target compound .
- Applications : Likely designed for high-affinity binding in kinase inhibitors or antimicrobial agents.
Comparative Analysis Table
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| 2-Amino-N,N-dimethyl-3-phenylpropanamide HCl | Phenyl, dimethylamide | 272.77 | Amide, aromatic | Intermediate, drug discovery |
| 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide HCl | Hydroxy-dimethylethyl, phenyl | ~272.77 | Hydroxyl, amide | Peptide mimetics, solubility studies |
| 2-Amino-N,N,3-trimethylbutanamide HCl | Trimethyl, butanamide | 180.68 | Alkylamide | Small-molecule synthesis |
| (R)-2-Amino-N,N’-dimethyl-N’-(trifluoroethyl)propanehydrazide HCl | Trifluoroethyl, hydrazide | ~265.66 | Hydrazide, fluorinated alkyl | Fluorinated drug candidates |
| 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl | Fluorophenylmethyl | 246.71 | Fluorinated aromatic, amide | Neuropharmacology, agrochemicals |
| N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide HCl | Benzothiazolyl, fluorophenyl | ~450.00 | Heterocyclic, fluorinated aromatic | Kinase inhibitors, antimicrobials |
Key Research Findings
Role of Aromatic Substitution : The phenyl group in the target compound enables π-π interactions critical for binding in biological systems, whereas fluorinated analogs (e.g., ) exhibit enhanced metabolic stability .
Solubility Trends : Hydroxyl-containing derivatives () demonstrate improved aqueous solubility compared to dimethylated or fluorinated counterparts .
Synthetic Complexity : Compounds with heterocyclic moieties () require multi-step synthesis, whereas the target compound’s simpler structure offers cost and scalability advantages .
Biological Activity
2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride, a compound with significant pharmacological potential, has garnered attention due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 256.75 g/mol. The compound features an amino group, two dimethyl groups, and a phenyl group attached to a propanamide backbone, which contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino and dimethylamino groups enhance binding affinity to these targets, while the phenyl group influences the compound's hydrophobicity, affecting its distribution within biological systems.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing various physiological responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiproliferative Effects : Studies have demonstrated its effectiveness in inhibiting the proliferation of cancer cells. For instance, it has shown significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .
- Neuroprotective Properties : The compound has been investigated for potential neuroprotective effects, suggesting its utility in treating neurological disorders .
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Anticancer Activity
A study evaluated the compound's effects on MCF-7 and MDA-MB-231 breast cancer cell lines. Results showed that treatment with varying concentrations led to significant cell death and apoptosis induction, confirming its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, the compound was administered to assess its protective effects on neuronal cells subjected to oxidative stress. Results indicated a marked reduction in cell death compared to controls, suggesting a promising avenue for further research in neuroprotection .
Comparative Analysis
To provide context regarding the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Dimethyl substitution | Enhanced binding affinity due to amino groups |
| N,N-Diethylglycine | Lacks phenyl group | Simpler structure with different biological activity |
| N,N-Dimethyl-3-phenylpropanamide | No amino group | Reduced reactivity compared to the target compound |
Q & A
Q. What are the recommended synthetic routes for preparing 2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a substituted propanoyl chloride with dimethylamine, followed by salt formation. For example:
- Route 1 : React 2-methyl-3-phenylpropanoyl chloride with dimethylamine in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Route 2 : Use Boc-protected intermediates (e.g., Boc-L-alanine) for amino group protection, followed by deprotection and HCl salt formation .
Q. Key factors :
- Solvent polarity (dichloromethane vs. ether) affects reaction kinetics.
- Catalytic bases (triethylamine) improve coupling efficiency.
- Continuous flow reactors (industrial) enhance reproducibility and reduce byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological steps :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm amine proton signals (δ 2.8–3.2 ppm) and aromatic protons (δ 7.2–7.5 ppm) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ (theoretical m/z 237.1) .
Note : Differential scanning calorimetry (DSC) can detect hydrate formation in hygroscopic batches .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Approach :
- Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
- Machine learning (ML) models trained on reaction databases predict optimal solvents/catalysts, reducing trial-and-error experimentation .
Case study : ML-guided optimization of coupling agents (e.g., HATU vs. EDC) improved yield by 12% in analogous amide syntheses .
Q. How should researchers resolve contradictions in spectral data or unexpected byproducts?
Troubleshooting workflow :
Verify synthetic steps : Cross-check reagent stoichiometry (e.g., excess dimethylamine may form tertiary amine impurities).
Advanced analytics :
- 2D NMR (COSY, HSQC) to assign overlapping proton signals.
- LC-MS/MS to identify low-abundance byproducts (e.g., unreacted propanoyl chloride derivatives) .
Reaction monitoring : Use in-situ IR spectroscopy to track intermediate formation in real time .
Example : A 2023 study resolved discrepancies in aromatic region NMR signals by identifying residual solvent (DMSO-d₆) interactions .
Q. What are the applications of this compound in enzyme inhibition or receptor-binding studies?
Research findings :
- Biology : Acts as a precursor for fluorophore-tagged probes targeting neurotransmitter receptors (e.g., dopamine D2) due to its phenyl and dimethylamino motifs .
- Medicine : Structural analogs inhibit MMP-3 (matrix metalloproteinase-3) in arthritis models, suggesting potential for drug derivatization .
Q. What safety protocols are critical for handling this hygroscopic hydrochloride salt?
Guidelines :
Q. How do solvent polarity and temperature affect crystallization of the hydrochloride salt?
Experimental insights :
- Polar solvents (ethanol/water mixtures) yield needle-like crystals suitable for X-ray diffraction.
- Temperature : Cooling from 60°C to 4°C increases crystal size (10–50 µm) but may trap solvent .
Optimization : Add 5% ethyl acetate as an antisolvent to enhance crystal purity (>99%) .
Q. What interdisciplinary approaches integrate this compound into materials science?
Examples :
- Polymer chemistry : Copolymerize with acrylates to create pH-responsive hydrogels (swelling ratio: 300% at pH 5) .
- Surface modification : Gold nanoparticle functionalization via thiol-amide linkages for biosensor applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
